REACTION_CXSMILES
|
[C:1]1([NH:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]=O>CO>[C:1]1([N:7]2[CH2:8][CH2:9][O:10][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
137.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.01 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3POX A 500 mL 3-neck flask was equipped with a magnetic stirrer, a reflux condenser, an addition funnel
|
Type
|
ADDITION
|
Details
|
the Formcel® was added over a period of 1.25 hours
|
Duration
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1.25 h
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was removed from the reaction mixture by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CUSTOM
|
Details
|
to remove water as an azeotrope
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |